Butyl cyclohex-1-ene-1-carboxylate
Description
Butyl cyclohex-1-ene-1-carboxylate is a bifunctional organic molecule containing both a cyclohexene (B86901) ring and a butyl ester group. Its systematic IUPAC name clarifies its structure: a butyl group is attached to the carboxylate, which is in turn bonded to the first position of a cyclohexene ring, with the double bond located between the first and second carbons of the ring.
The key feature of this compound is its classification as an α,β-unsaturated cyclic ester. This structural motif consists of a carbonyl group (C=O) conjugated with a carbon-carbon double bond (C=C). In this specific molecule, the ester's carbonyl group is directly attached to the C1 position of the cyclohexene ring, and the double bond is between C1 and C2. This conjugation is pivotal as it delocalizes the electron density across the O=C-C=C system, which profoundly influences the molecule's reactivity.
The electron-withdrawing nature of the ester's carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon (C2 of the cyclohexene ring) electrophilic. This electronic arrangement makes α,β-unsaturated esters susceptible to nucleophilic attack at this β-position, a mode of reactivity known as conjugate or 1,4-addition. libretexts.org This is in addition to the direct nucleophilic attack possible at the carbonyl carbon (1,2-addition). libretexts.org
This compound is one of several isomers of butyl cyclohexenecarboxylate. The position of the double bond within the cyclohexene ring is a critical determinant of the molecule's properties and reactivity. For instance, its isomer, Butyl cyclohex-3-ene-1-carboxylate, has the double bond between C3 and C4 of the ring. nih.gov In this case, the double bond is not conjugated with the ester group, making it a β,γ-unsaturated ester.
The absence of conjugation in the β,γ-isomer means that the electronic effects described for the α,β-isomer are not present. The double bond in Butyl cyclohex-3-ene-1-carboxylate behaves more like a typical isolated alkene, and the ester group exhibits reactivity characteristic of a standard saturated ester. This distinction is fundamental to understanding the unique chemical space occupied by this compound.
To illustrate the differences, a comparison of some computed properties of the conjugated α,β-isomer and its non-conjugated β,γ-isomer is presented below. Note that experimental data for this compound is limited, and the table relies on data for a closely related isomer.
Table 1: Comparative Physicochemical Properties of Cyclohexenecarboxylate Isomers
| Property | Butyl cyclohex-3-ene-1-carboxylate nih.gov |
|---|---|
| Molecular Formula | C₁₁H₁₈O₂ |
| Molecular Weight | 182.26 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
The academic significance of this compound lies in its representation of the α,β-unsaturated ester class, which are versatile building blocks in organic synthesis. quimicaorganica.org The dual reactivity of the conjugated system allows for a range of transformations.
A common synthetic route to this class of compounds is the Fischer-Speier esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.orglibretexts.org In this case, cyclohex-1-ene-1-carboxylic acid would be reacted with butanol. The reaction is an equilibrium process, often driven to completion by removing the water formed or using an excess of the alcohol. masterorganicchemistry.com
General Reaction Scheme for Fischer Esterification: R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of an acid catalyst)
In the context of synthetic methodology, α,β-unsaturated esters are valuable substrates for a variety of reactions, including:
Michael Addition: The conjugate addition of nucleophiles to the β-carbon is a cornerstone of carbon-carbon bond formation. pressbooks.pub
Diels-Alder Reaction: The double bond can act as a dienophile in cycloaddition reactions.
Reduction Reactions: The double bond and the ester can be selectively reduced depending on the reagents and conditions used.
Photochemical Reactions: The conjugated system can participate in various photochemical transformations, such as [2+2] cycloadditions. The photophysical properties of α,β-unsaturated esters can be influenced by Lewis acids, which can activate the chromophore. nih.gov
Mechanistically, the study of reactions involving α,β-unsaturated cyclic esters provides insights into the competition between 1,2- and 1,4-addition pathways. The choice of nucleophile, solvent, and temperature can all influence the regioselectivity of the attack. Strong, "hard" nucleophiles like organolithium reagents tend to favor 1,2-addition, while softer nucleophiles like Gilman cuprates favor 1,4-addition. quimicaorganica.orgpressbooks.pub The rigid cyclic framework of this compound also offers a platform for studying the stereochemical outcomes of these reactions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
110134-19-5 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
butyl cyclohexene-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h7H,2-6,8-9H2,1H3 |
InChI Key |
DZBUWHDLTRVZLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CCCCC1 |
Origin of Product |
United States |
Advanced Synthetic Strategies for Butyl Cyclohex 1 Ene 1 Carboxylate and Cognate α,β Unsaturated Cyclic Esters
Direct Esterification of Cyclohex-1-ene-1-carboxylic Acid
The most straightforward approach to butyl cyclohex-1-ene-1-carboxylate is the direct esterification of cyclohex-1-ene-1-carboxylic acid with butanol. This method, a variation of the classic Fischer esterification, typically requires an acid catalyst to activate the carboxylic acid towards nucleophilic attack by the alcohol. researchgate.netmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus. researchgate.netntnu.edu.tw
Commonly used acid catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid, as well as organic acids such as p-toluenesulfonic acid (TsOH). researchgate.net The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com
Recent advancements have focused on the development of more environmentally benign and efficient catalysts. For instance, new sulfur(IV)-based organocatalysts have been shown to be effective for the direct esterification of carboxylic acids and alcohols. rsc.org These catalysts operate via an intramolecularly interrupted Pummerer-type intermediate under mild conditions. rsc.org The choice of catalyst can significantly impact the reaction yield. For example, in the esterification of phenylacetic acid with cyclohexanol (B46403), a catalyst with an electron-donating methoxy (B1213986) group (S5) provided a significantly higher yield (85%) compared to catalysts with electron-withdrawing groups like bromine or trifluoromethyl. rsc.org
Cycloaddition Approaches to the Cyclohexene (B86901) Ring System
Cycloaddition reactions offer a powerful and stereocontrolled method for constructing the cyclohexene core of α,β-unsaturated cyclic esters. libretexts.orgwikipedia.org These reactions form a cyclic product through the concerted or stepwise combination of two or more unsaturated molecules. wikipedia.org
Diels-Alder Reactions for Conjugated Cyclohexenecarboxylates
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. libretexts.orgwikipedia.orgmiracosta.edu This reaction involves the combination of a conjugated diene (the 4π component) and a dienophile (the 2π component) to form a cyclohexene derivative. libretexts.orgwikipedia.org To synthesize cyclohexenecarboxylates, a dienophile bearing an ester group, such as an acrylate (B77674), is reacted with a suitable diene. The reaction is typically thermally allowed and proceeds in a concerted fashion, meaning all bond-forming and bond-breaking events occur in a single transition state. libretexts.org
The reactivity in a Diels-Alder reaction is often enhanced when the diene is electron-rich and the dienophile is electron-poor. libretexts.orgyoutube.com Therefore, dienophiles substituted with electron-withdrawing groups like esters (-COOR) are excellent substrates. For instance, the reaction of 1,3-butadiene (B125203) with an acrylic acid derivative can yield a 3-cyclohexene-1-carboxylic acid derivative, which can then be esterified. google.com A notable example is the synthesis of 3-cyclohexene-1-carboxylic acid from 1,3-butadiene and acrylic acid, which proceeds with a high yield. google.com
The stereospecificity of the Diels-Alder reaction is a key advantage, as the stereochemistry of the reactants is retained in the product. libretexts.org Furthermore, the "endo rule" often governs the stereochemical outcome when cyclic dienes are used, leading to the preferential formation of the endo isomer. youtube.com Enzymes have also been identified that catalyze Diels-Alder reactions, offering a biological route to cyclohexene-containing metabolites. nih.gov
[2π + 2σ] Cycloaddition Reactions in Related Cyclic Systems
While the Diels-Alder reaction is a [4π + 2π] cycloaddition, other types of cycloadditions can also be employed to construct cyclic systems. libretexts.org [2+2] cycloadditions, for example, involve the combination of two two-electron systems to form a four-membered ring. fiveable.melibretexts.org These reactions are typically forbidden under thermal conditions but can be promoted photochemically. fiveable.me Ketenes are an exception and can undergo thermal [2+2] cycloadditions with alkenes. libretexts.org
Although not directly forming a six-membered ring, [2+2] cycloaddition products can serve as versatile intermediates that can be further elaborated into cyclohexene systems. More complex cycloadditions, such as [2+2+2] cycloadditions, can also be utilized to construct six-membered rings from three two-electron components. wikipedia.org
In the context of synthesizing compounds related to this compound, cycloaddition strategies provide a powerful toolkit for constructing the core carbocyclic framework with a high degree of control over stereochemistry.
Derivatization and Functional Group Interconversion Pathways
Existing cyclic structures can be chemically modified to introduce the desired α,β-unsaturated ester functionality. This approach often involves the transformation of readily available precursors like cyclohexenones or other substituted cyclohexenes.
Transformation of Cyclohexenone Precursors
Cyclohex-2-en-1-ones are versatile starting materials for the synthesis of α,β-unsaturated esters. A key strategy involves the 1,4-conjugate addition of nucleophiles to the enone system. mdpi.com For instance, the addition of a cyanide nucleophile, followed by hydrolysis and esterification, can introduce the carboxylate group at the desired position.
Another approach is the direct dehydrogenation of cyclohexanones to form cyclohexenones, which can then be further functionalized. organic-chemistry.org Palladium-catalyzed dehydrogenation using oxygen as the oxidant is an effective method for this transformation. organic-chemistry.org Once the α,β-unsaturated ketone is formed, various methods can be employed to convert the ketone into the corresponding ester. For example, a Baeyer-Villiger oxidation could potentially be used to insert an oxygen atom adjacent to the carbonyl group, followed by further modifications.
The Robinson annulation is a classic method for the synthesis of cyclohexenone derivatives, which can then be converted to the target esters. pnrjournal.com This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form the six-membered ring. pnrjournal.com
Conversion of Other Substituted Cyclohexenes to the Carboxylate Moiety
Substituted cyclohexenes can also serve as precursors to this compound. For example, a cyclohexene bearing a leaving group at the allylic position could undergo a nucleophilic substitution with a cyanide-containing reagent, followed by hydrolysis and esterification of the resulting nitrile.
Alternatively, a cyclohexene can be converted to a cyclohexanol through hydration or hydroboration-oxidation. google.com The resulting alcohol can then be oxidized to a cyclohexanone, which can be further transformed as described in the previous section. A patent describes a method for preparing cyclohexanol from cyclohexene via an esterification-transesterification sequence. google.com
Another strategy involves the reaction of a Grignard reagent derived from a bromocyclohexane (B57405) with carbon dioxide to form a cyclohexanecarboxylic acid, which can then be esterified. youtube.com The necessary unsaturation can be introduced at a later stage through a dehydrogenation reaction. The conversion of diethyl malonate to cyclohexane (B81311) carboxylic acid has also been reported, involving an intramolecular nucleophilic substitution to form the cyclic diester, followed by hydrolysis and decarboxylation. youtube.com
Asymmetric Synthesis Methodologies for Chiral this compound Analogs
The generation of chiral centers in cyclic scaffolds is a cornerstone of modern organic synthesis, enabling access to a vast array of biologically active molecules and complex natural products. For α,β-unsaturated cyclic esters like this compound, the introduction of chirality can be achieved through several sophisticated asymmetric methodologies. These strategies primarily rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction, leading to the formation of one enantiomer in excess over the other.
Organocatalysis has emerged as a particularly powerful tool for these transformations, offering a metal-free alternative that often operates under mild conditions. umb.edu Chiral secondary amines, such as derivatives of proline and cinchona alkaloids, are frequently employed. mdpi.commdpi.com For instance, chiral diphenylprolinol TMS ether has been successfully used to catalyze the asymmetric cascade Michael-alkylation reaction of α,β-unsaturated aldehydes with bromomalonates, affording highly functionalized cyclopropanes, which are precursors to cyclic systems, with high enantioselectivity. unl.pt Similarly, cinchona alkaloid-derived (thio)urea or squaramide catalysts can facilitate complex three-component reactions between γ-aryl-substituted α,β-unsaturated aldehydes and nitroalkenes to produce cyclohexenol (B1201834) derivatives with four contiguous stereocenters in good diastereoselectivities and high enantiomeric excess (ee). lookchem.com The catalyst activates the unsaturated aldehyde by forming a dienolate intermediate, which then reacts sequentially with the nitroalkene to build the chiral carbocyclic ring. lookchem.com
Another prominent strategy involves the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. Lactic acid ester, an easily accessible chiral molecule, has been utilized as a chiral auxiliary in diastereoselective Diels–Alder reactions to produce optically active 3-cyclohexene-1-carboxylic acid. acs.org This approach allows for the synthesis of both (S)- and (R)-isomers from a common precursor, with the auxiliary being conveniently removed by simple hydrolysis. acs.org
Transition-metal catalysis using chiral ligands provides a further avenue for asymmetric synthesis. Palladium-catalyzed enantioselective reactions, in particular, have been developed for the C-H arylation of aliphatic ketones and the alkylation of enolate precursors, creating chiral quaternary carbons. researchgate.netd-nb.info These methods can transform simple cycloalkane carboxylic acids into complex chiral scaffolds with high enantioselectivity. researchgate.net
The following table summarizes representative findings in the asymmetric synthesis of chiral cyclic compounds analogous to this compound.
| Catalyst/Auxiliary | Substrate(s) | Reaction Type | Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Diphenylprolinol TMS Ether | α,β-Unsaturated Aldehydes + Bromomalonates | Cascade Michael-Alkylation | CH₂Cl₂, 0 °C | High | High | unl.pt |
| Cinchona Alkaloid-Derived Squaramide | γ-Aryl-α,β-Unsaturated Aldehyde + Nitroalkene | Three-Component [α+γ] Cyclization | Toluene, RT | 75 | 94 | lookchem.com |
| Ethyl L-Lactate (Chiral Auxiliary) | Acrylate + Diene | Diels-Alder Reaction | TiCl₄ catalyst | N/A | High (Diastereoselective) | acs.org |
| Chiral Diamine | α,β-Unsaturated Ketoester + Acetone | Aldol Reaction | TFA (additive), RT | 91-96 | 90-96 | researchgate.net |
| Pd-Catalyst with Chiral MPAThio Ligand | Cyclohexane Carboxylic Acid + Iodoarene | C(sp³)-H Diarylation | Ag₂CO₃, HFIP | High | High | researchgate.net |
Green Chemistry Principles in the Production of Cyclic Unsaturated Esters
The integration of green chemistry principles into the production of chemicals like cyclic unsaturated esters is critical for developing sustainable and environmentally benign manufacturing processes. These principles focus on maximizing atom economy, using renewable feedstocks, employing safer solvents and reagents, and designing energy-efficient processes.
Biocatalysis stands out as a premier green strategy for ester synthesis. nih.gov Enzymes, particularly lipases, operate under mild reaction conditions and exhibit high selectivity, reducing the formation of byproducts. nih.govwur.nl Candida antarctica Lipase (B570770) B (CALB) is one of the most widely studied and applied biocatalysts for esterification reactions due to its high catalytic activity and stability. mdpi.com It has been successfully used in the synthesis of cyclic ester oligomers from biobased building blocks. wur.nl The use of immobilized enzymes further enhances sustainability by allowing for easy catalyst separation and recycling over multiple reaction cycles. rsc.org For example, lipase from Aspergillus oryzae immobilized on a silica (B1680970) support has been used for the continuous flow synthesis of esters from biomass-derived furfuryl alcohol, achieving high conversion and maintaining activity for extended periods. rsc.org
The choice of raw materials is another fundamental aspect of green ester production. Utilizing renewable feedstocks, such as fatty acids, carbohydrate derivatives, and other biomass-derived alcohols and acids, reduces the reliance on petrochemicals. nih.govrsc.org An efficient strategy for the oxyfunctionalization of unsaturated fatty acid methyl esters using molecular oxygen as the oxidant has been described, providing a green route to keto-fatty acid esters that can serve as monomers for polymers. rsc.org
Process intensification, particularly through the adoption of flow chemistry, offers significant advantages over traditional batch processing. rsc.org Continuous flow reactors can improve heat and mass transfer, reduce reaction times, and enhance safety, especially when dealing with hazardous reagents. wordpress.com A flow protocol for the azidation of α,β-unsaturated carbonyls demonstrated a greener profile with minimized waste compared to batch procedures. rsc.org Furthermore, the development of robust biocatalysts suitable for continuous flow systems enables the industrial-scale synthesis of esters from renewable sources with high efficiency and minimal environmental impact. rsc.org
Solvent selection is also crucial. Green synthesis methods aim to replace hazardous organic solvents with more environmentally friendly alternatives, such as water, supercritical CO₂, or bio-based solvents. organic-chemistry.orgmdpi.com In some cases, solvent-free conditions are achievable, further reducing the environmental footprint of the process.
The table below highlights various green approaches applied to the synthesis of esters and related compounds.
| Green Principle | Methodology | Catalyst/System | Substrate(s) | Key Outcome | Reference |
| Biocatalysis | Enzymatic Esterification | Immobilized Aspergillus oryzae lipase | Furfuryl Alcohol + Fatty Acids | 96.8% conversion in continuous flow; catalyst stable for 30h. | rsc.org |
| Biocatalysis | Enzymatic Cyclization | Candida antarctica Lipase B (CALB) | Bio-based diacids/diols | Successful synthesis of cyclic ester oligomers. | wur.nl |
| Renewable Feedstocks | Oxyfunctionalization | Wacker Oxidation (O₂ as oxidant) | Unsaturated Fatty Acid Methyl Esters | Efficient, co-catalyst-free synthesis of keto-fatty acid esters. | rsc.org |
| Process Intensification | Continuous Flow Chemistry | Packed bed flow reactors | Olefins + CO₂ + Peroxide | Direct conversion of olefins to cyclic carbonates. | wordpress.com |
| Atom Economy/Waste Reduction | One-Pot Wittig Reaction | Polystyrene-supported phosphine/amine | Aldehyde + α-halo-ester | Good yields of α,β-unsaturated esters in water. | organic-chemistry.org |
| Safer Solvents | Chemical Recycling in Acidic Water | Dilute Acid | Poly(acetal-ester)s | Selective hydrolysis of non-cyclic acetal (B89532) bonds for monomer recovery. | rsc.org |
Mechanistic Pathways in the Chemistry of Butyl Cyclohex 1 Ene 1 Carboxylate
Nucleophilic Addition Mechanisms to the α,β-Unsaturated System
The defining feature of Butyl cyclohex-1-ene-1-carboxylate's reactivity is the electrophilic nature of both the carbonyl carbon and the β-carbon of the double bond. libretexts.org This dual electrophilicity allows for two primary modes of nucleophilic attack: direct (1,2-addition) to the carbonyl carbon and conjugate (1,4-addition) to the β-carbon. libretexts.orgyoutube.com The preferred pathway is influenced by the nature of the nucleophile and the reaction conditions. libretexts.org
Conjugate Addition Reactions and Stereocontrol
The stereochemical outcome of conjugate additions to cyclic systems like this compound is a significant area of study. The diastereoselectivity of these reactions can often be controlled by using chiral Michael acceptors or chiral auxiliaries, which block one face of the double bond from the incoming nucleophile, thereby favoring the formation of one diastereomer. beilstein-journals.org This stereocontrol is critical in the synthesis of complex molecules with specific three-dimensional arrangements. beilstein-journals.org
The competition between 1,2- and 1,4-addition is a critical aspect. Strong nucleophiles, such as Grignard reagents, tend to favor irreversible 1,2-addition under kinetic control. libretexts.org In contrast, weaker, "softer" nucleophiles like organocuprates, thiols, and amines generally favor the thermodynamically more stable 1,4-addition product. masterorganicchemistry.comopenstax.org The reversibility of the addition also plays a role; if the 1,2-addition is reversible, the reaction may ultimately yield the conjugate addition product. organicchemistrydata.org
Table 1: Factors Influencing the Regioselectivity of Nucleophilic Addition
| Factor | Favors 1,2-Addition (Direct) | Favors 1,4-Addition (Conjugate) |
| Nucleophile | Hard, strong bases (e.g., Grignard reagents, organolithiums) libretexts.orgopenstax.org | Soft, weaker bases (e.g., organocuprates, amines, thiols) masterorganicchemistry.comopenstax.org |
| Control | Kinetic control (fast, often irreversible) libretexts.org | Thermodynamic control (more stable product) |
| Substrate | Less steric hindrance at the carbonyl group | More electrophilic β-carbon |
Investigations into Intramolecular Nucleophilic Cyclization
Intramolecular nucleophilic additions can lead to the formation of bicyclic structures. While specific studies on this compound are not prevalent, the general principles of intramolecular Michael additions are well-established. organicchemistrydata.org If a nucleophilic moiety is tethered to the ester, it can attack the β-carbon of the cyclohexene (B86901) ring, leading to a cyclized product. The success of such reactions depends on the length and flexibility of the tether, as well as the nature of the nucleophile and the reaction conditions. For instance, intramolecular cyclopropanation can occur via the addition of a tethered nucleophilic carbene to the double bond. rsc.org
Electrophilic Activation of the Cyclohexene Double Bond
The carbon-carbon double bond in this compound is electron-rich and susceptible to attack by electrophiles. libretexts.org This electrophilic addition is a fundamental reaction of alkenes. libretexts.org The reaction is initiated by the attack of the π electrons of the double bond on an electrophile, forming a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to give the final addition product.
The presence of the electron-withdrawing carboxylate group deactivates the double bond towards electrophilic attack compared to a simple alkene. However, reactions with strong electrophiles can still occur. The regioselectivity of the addition is governed by the stability of the resulting carbocation. In the case of this compound, the initial electrophilic attack would likely occur at the α-carbon to form a more stable carbocation at the β-position, which can be stabilized by resonance with the carbonyl group.
Electrophilic reagents can form charge-transfer complexes with the π electrons of the double bond prior to the addition reaction. libretexts.org For example, halogens like bromine can add across the double bond, often with anti-stereochemistry, proceeding through a cyclic halonium ion intermediate. libretexts.org Acid-catalyzed hydration is another important electrophilic addition reaction, leading to the formation of alcohols. openstax.orgrsc.org
Radical Intermediates in Transformations of Cyclic Unsaturated Esters
Radical reactions provide an alternative mechanistic manifold for the transformation of this compound. These reactions involve intermediates with unpaired electrons and are typically initiated by light, heat, or radical initiators.
Single-Electron Oxidation Pathways
One-electron oxidation of the carboxylate group can lead to decarboxylation and the formation of a cyclohexenyl radical. rsc.org This type of reaction is analogous to the Kolbe electrolysis. The resulting radical can then undergo various transformations, including dimerization or reaction with other radical species present in the medium. While direct evidence for this pathway with this compound is limited, the one-electron oxidation of similar carboxylates is a known process. rsc.org
Peroxy Radical Formations
In the presence of oxygen and radical initiators, or upon reaction with hydroperoxides, the cyclohexene ring can undergo radical-mediated peroxidation. beilstein-journals.orgrsc.org The reaction is often initiated by the abstraction of an allylic hydrogen atom from the cyclohexene ring, forming a resonance-stabilized allylic radical. This radical can then react with molecular oxygen to form a peroxy radical. acs.org
Alternatively, a radical can add to the double bond, creating a new carbon-centered radical which then reacts with oxygen to form a peroxy radical. beilstein-journals.org These peroxy radicals are key intermediates in autoxidation processes and can undergo further reactions, such as hydrogen abstraction to form hydroperoxides or cyclization to form endoperoxides. acs.orgcopernicus.org The decomposition of hydroperoxides, sometimes catalyzed by metal ions, can generate peroxyl and alkoxyl radicals, which can propagate further radical chain reactions. nih.govrsc.org
Table 2: Common Radical Reactions of Cyclic Unsaturated Esters
| Reaction Type | Initiator/Reagent | Key Intermediate | Potential Products |
| Single-Electron Oxidation | Electrochemical oxidation, strong oxidizing agents rsc.org | Cyclohexenyl radical (after decarboxylation) | Dimerized products, other radical coupling products |
| Peroxidation | O₂, radical initiators, hydroperoxides beilstein-journals.orgrsc.org | Allylic radical, Peroxy radical acs.org | Hydroperoxides, epoxides, alcohols, ketones rsc.orgrsc.org |
| Radical Addition | Radical species (e.g., from initiators) | Carbon-centered radical at the α or β position | Functionalized cyclohexyl esters |
Carbonium Ion Rearrangements in Related Cycloalkene Systems
The study of carbonium ion (or carbocation) rearrangements is fundamental to understanding the reactivity of cyclic and bicyclic alkenes, including derivatives of cyclohexene. These rearrangements, most notably the Wagner-Meerwein rearrangement, are intramolecular 1,2-shifts of a hydrogen, alkyl, or aryl group from one carbon atom to an adjacent positively charged carbon. wikipedia.orgchemistnotes.com The primary driving force for these shifts is the formation of a more stable carbocation intermediate. masterorganicchemistry.comscribd.com Carbocation stability generally increases in the order of primary < secondary < tertiary. masterorganicchemistry.com
The process is typically initiated by the formation of a carbocation, which can be generated through various methods such as the protonation of an alkene or alcohol, or the solvolysis of an alkyl halide. mychemblog.com In the context of a cyclohexene system, protonation of the double bond would lead to a secondary carbocation. This intermediate can then undergo rearrangement to form a more stable tertiary carbocation if a suitable migrating group is present on an adjacent carbon. masterorganicchemistry.com
The Wagner-Meerwein rearrangement was first identified in the context of bicyclic terpenes, such as in the conversion of isoborneol (B83184) to camphene. wikipedia.orgscribd.com This class of reactions involves the migration of a substituent to a neighboring carbon, often driven by the release of ring strain in addition to the gain in carbocation stability. researchgate.net The mechanism can be either stepwise, involving a discrete carbocation intermediate, or concerted. mychemblog.com
These rearrangements are not limited to bicyclic systems and are observed in simpler cyclic molecules as well. For example, the reaction of 1,4-dimethoxybenzene (B90301) with 3-methyl-2-butanol (B147160) in acid proceeds via a hydride shift in the intermediate carbocation to yield the same product as the reaction with 2-methyl-2-butanol. wikipedia.org The nature of the migrating group (hydride, alkyl, or aryl) and the structure of the cycloalkene skeleton significantly influence the reaction's outcome. rsc.org In some instances, a series of successive hydride and alkyl shifts can occur, particularly in complex polycyclic systems like steroids and diterpenoids. masterorganicchemistry.com
Table 1: Key Types of Carbonium Ion Rearrangements in Cycloalkene Systems
| Rearrangement Type | Migrating Group | Description | Driving Force |
|---|---|---|---|
| Wagner-Meerwein Shift | Alkyl, Aryl | A 1,2-shift of an alkyl or aryl group to an adjacent carbocationic center. wikipedia.org | Formation of a more stable carbocation; relief of ring strain. researchgate.net |
| Hydride Shift | Hydrogen | A 1,2-shift of a hydrogen atom (with its electron pair) to an adjacent carbocation. masterorganicchemistry.com | Formation of a more stable (e.g., secondary to tertiary) carbocation. masterorganicchemistry.com |
| Pinacol Rearrangement | Alkyl, Aryl | Rearrangement of a 1,2-diol in the presence of acid, proceeding through a carbocation intermediate. scribd.comslideshare.net | Formation of a stable carbonyl group. scribd.com |
| Nametkin Rearrangement | Methyl | A specific type of Wagner-Meerwein rearrangement involving the migration of a methyl group, common in terpene chemistry. wikipedia.org | Isomerization to a thermodynamically more stable structure. |
Biocatalytic Reaction Mechanisms for Cyclohexenecarboxylate Hydrolysis
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for ester hydrolysis. nih.govacsgcipr.org Enzymes such as lipases and esterases are widely employed for this purpose due to their broad substrate specificity, mild operating conditions (near neutral pH and room temperature), and high enantioselectivity. acsgcipr.orgresearchgate.net The hydrolysis of an ester like this compound would yield cyclohex-1-ene-1-carboxylic acid and butanol.
The catalytic mechanism for most lipases and esterases, which belong to the serine hydrolase superfamily, is well-established. unipd.itnih.gov The core of the mechanism involves a catalytic triad (B1167595) of amino acids in the enzyme's active site, typically consisting of serine, histidine, and aspartate or glutamate.
The hydrolysis proceeds via a two-step process involving an acyl-enzyme intermediate:
Acylation: The serine residue's hydroxyl group, activated by the nearby histidine and aspartate residues, acts as a nucleophile. It attacks the carbonyl carbon of the ester substrate (this compound). This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion (butanol) and forming a covalent acyl-enzyme intermediate. unipd.it
Deacylation: A water molecule, activated by the catalytic triad, then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate. This intermediate subsequently breaks down, releasing the carboxylic acid product (cyclohex-1-ene-1-carboxylic acid) and regenerating the free enzyme for the next catalytic cycle. units.it
The efficiency and selectivity of this biocatalytic hydrolysis are influenced by several factors, including the enzyme source, pH, temperature, and the presence of organic co-solvents. nih.govnih.gov Lipases, for example, are particularly effective at the lipid-water interface, and their activity can be modulated in low-water environments to favor synthesis (esterification) over hydrolysis. units.itresearchgate.net The three-dimensional shape of the enzyme's active site is responsible for chiral discrimination, allowing for the kinetic resolution of racemic esters or the desymmetrization of prochiral compounds. acsgcipr.orgunits.it Studies on various esters have shown that while electronic factors have a minor influence on the rate of enzyme-catalyzed hydrolysis, steric effects and hydrophobic interactions between the substrate and the enzyme's binding site play a crucial role. researchgate.net
Table 2: Hydrolases Used in Biocatalytic Ester Cleavage
| Enzyme Class | Common Sources | Typical Nucleophile | Key Characteristics |
|---|---|---|---|
| Lipases (EC 3.1.1.3) | Fungal (e.g., Candida antarctica, Candida rugosa), Bacterial (e.g., Pseudomonas fluorescens), Mammalian | Serine | High stability in organic solvents, broad substrate scope, often highly enantioselective. nih.govnih.govresearchgate.net |
| Esterases (EC 3.1.1.1) | Pig Liver (PLE), Bacterial (e.g., Bacillus subtilis), Yeast | Serine | Generally higher activity towards water-soluble, short-chain esters compared to lipases. researchgate.netnih.gov |
| Proteases | Fungal (e.g., Subtilisin), Plant (e.g., Papain) | Serine, Cysteine | Primarily act on peptide bonds but can hydrolyze esters, especially amino acid esters. unipd.it |
Reactivity and Chemical Transformations of Butyl Cyclohex 1 Ene 1 Carboxylate
Olefinic Functionalization of the Cyclohexene (B86901) Double Bond
The presence of the endocyclic double bond in a conjugated system with the ester group makes it a prime target for various addition and oxidation reactions.
The conversion of the double bond in Butyl cyclohex-1-ene-1-carboxylate to an epoxide ring yields Butyl 1,2-epoxycyclohexane-1-carboxylate. This transformation introduces a reactive three-membered ether ring, a valuable intermediate for further synthesis. However, the epoxidation of cyclohexene derivatives can be challenging due to competition from allylic oxidation. researchgate.net
Several methods can be employed for this epoxidation:
Peracid Epoxidation: Traditional reagents like peracetic acid can be used to synthesize cycloaliphatic epoxides. sigmaaldrich.com
Catalytic Epoxidation with Peroxides: Systems using catalysts in conjunction with peroxides are common. For instance, vanadium-based catalysts with tert-butyl hydroperoxide (TBHP) have been studied for cyclohexene epoxidation. researchgate.net Another effective system involves the in-situ generation of dimethyl dioxirane (B86890) (DMDO) from Oxone and acetone, which can efficiently epoxidize carbon-carbon double bonds. acs.org A combination of hydrogen peroxide with a phosphotungstic acid-based catalyst has also been reported for the synthesis of related epoxycyclohexane structures. chemicalbook.com
The choice of oxidant and catalyst system is crucial in maximizing the yield of the desired epoxide while minimizing side reactions. researchgate.net
Allylic oxidation introduces functionality at the carbon atom adjacent to the double bond, a key strategy for synthesizing α,β-unsaturated ketones and allylic alcohols. orgsyn.orgthieme-connect.de For this compound, this would primarily involve oxidation at the C3 or C6 positions of the cyclohexene ring.
Key methodologies for allylic oxidation include:
Selenium Dioxide: The use of selenium dioxide (SeO₂), often with a co-oxidant like tert-butyl hydroperoxide (TBHP), is a classic method for producing allylic alcohols with high regioselectivity. thieme-connect.de
Rhodium Catalysis: Dirhodium(II) caprolactamate, Rh₂(cap)₄, catalyzed oxidation with TBHP is an efficient system for the allylic oxidation of cyclic alkenes. orgsyn.org
Copper Catalysis: Copper(I) complexes have been developed for allylic oxidation using perester oxidants like tert-butyl peroxybenzoate. liverpool.ac.ukresearchgate.net Interestingly, the copper(I)-NHC-catalyzed allylic oxidation of the closely related methyl-1-cyclohexene carboxylate did not yield the expected allylic ester, but instead produced a 1,4-enedione. liverpool.ac.uk This highlights that the electronic nature of the conjugated ester can significantly influence the reaction pathway.
| Catalyst/Reagent System | Oxidant | Typical Product Type | Reference |
|---|---|---|---|
| Selenium Dioxide (SeO₂) | tert-Butyl Hydroperoxide (TBHP) | Allylic Alcohol | thieme-connect.de |
| Dirhodium(II) caprolactamate [Rh₂(cap)₄] | tert-Butyl Hydroperoxide (TBHP) | α,β-Unsaturated Ketone | orgsyn.org |
| Copper(I)-NHC | tert-Butyl Peracetate | Allylic Ester / 1,4-Enedione | liverpool.ac.uk |
Reactions Involving the Ester Functionality
The butyl ester group can undergo several important transformations, including hydrolysis, decarboxylation under specific conditions, and conversion to other carboxylic acid derivatives.
The ester can be hydrolyzed to yield cyclohex-1-ene-1-carboxylic acid. This can be achieved under standard acidic or basic conditions. For example, acidic conditions using reagents like sulfuric acid can facilitate this transformation.
Enzymatic hydrolysis offers a route for enantioselective transformations, particularly in kinetic resolutions of chiral esters. researchgate.net Lipases are commonly used for this purpose. researchgate.netnih.gov If this compound were part of a racemic mixture (e.g., with a chiral center elsewhere on the ring), a lipase (B570770) could preferentially hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the product acid in high enantiomeric excess. researchgate.net The reaction rate and enantioselectivity of such enzymatic hydrolyses are significantly influenced by factors like the choice of lipase and the structure of the substrate. researchgate.netnih.gov
Direct decarboxylation of α,β-unsaturated esters like this compound is not a facile process. However, a well-known reaction, the Krapcho decarboxylation, is highly effective for esters that possess an additional electron-withdrawing group (EWG) at the β-position, such as a keto, cyano, or another ester group. wikipedia.orgresearchgate.net While the target molecule itself is not an ideal substrate, a derivative such as a β-keto ester (e.g., Butyl 2-oxocyclohexane-1-carboxylate) would readily undergo this reaction.
The Krapcho reaction is typically carried out by heating the substrate in a dipolar aprotic solvent like DMSO, often with a salt such as lithium chloride or sodium cyanide. researchgate.netchem-station.com The mechanism involves the nucleophilic attack of the halide ion on the ester's alkyl group (Sₙ2), followed by decarboxylation of the resulting carboxylate salt. wikipedia.orgyoutube.com This method is advantageous as it proceeds under near-neutral conditions, avoiding the harsh acids or bases required for traditional saponification-decarboxylation sequences. wikipedia.orgyoutube.com
The ester functionality serves as a gateway to other carboxylic acid derivatives, most notably amides. The conversion to an amide can be achieved through several routes. While direct reaction with an amine (aminolysis) is possible, it often requires high temperatures. libretexts.org
A more common and efficient approach is a two-step sequence:
Hydrolysis: The butyl ester is first hydrolyzed to the corresponding cyclohex-1-ene-1-carboxylic acid as described previously.
Amide Coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine. This step requires an activating agent to facilitate the formation of the amide bond.
| Method | Reagents | Description | Reference |
|---|---|---|---|
| Acid Chloride Formation | 1. Thionyl Chloride (SOCl₂) 2. Amine | The carboxylic acid is converted to a highly reactive acid chloride, which readily reacts with an amine to form the amide. This is a robust and widely used one-pot protocol. | rsc.orgresearchgate.net |
| Boron-Mediated Coupling | B(OCH₂CF₃)₃, Amine | A modern method using a specialized borate (B1201080) reagent to directly mediate the condensation of a carboxylic acid and an amine, often with a simple workup. | acs.org |
| Enzymatic Synthesis | Lipase, Amine | A sustainable method using a biocatalyst, such as Candida antarctica lipase B (CALB), to directly form the amide bond from the carboxylic acid and amine under mild conditions. | nih.gov |
These derivatization methods allow for the introduction of a wide range of functionalities, significantly expanding the synthetic utility of the parent ester. rsc.orgacs.org
Regioselective and Stereoselective Intermolecular Additions to the Unsaturated Ring
The unsaturated ring of this compound is an electron-deficient system due to the conjugation of the double bond with the electron-withdrawing carboxylate group. This electronic nature makes it a suitable substrate for various intermolecular addition reactions, particularly those involving nucleophilic attack on the double bond. The regioselectivity and stereoselectivity of these additions are influenced by electronic effects, steric hindrance, and the nature of the reagents and catalysts employed. Key intermolecular additions to this system include [4+2] cycloadditions (Diels-Alder reaction) and conjugate additions (Michael reaction).
Diels-Alder Reaction
In the context of a Diels-Alder reaction, this compound acts as a dienophile. wikipedia.org The reaction involves the concerted [4+2] cycloaddition of a conjugated diene to the double bond of the cyclohexene ring, forming a new six-membered ring. ucalgary.camasterorganicchemistry.com The rate and selectivity of this reaction are significantly enhanced by the presence of the electron-withdrawing carboxylate group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgmasterorganicchemistry.com
Regioselectivity: When an unsymmetrical diene is used, the regioselectivity of the Diels-Alder reaction is primarily governed by electronic effects, often referred to as the "ortho-para rule". wikipedia.org This rule arises from the alignment of the frontier molecular orbitals of the diene and the dienophile. For a normal electron-demand Diels-Alder reaction, where the diene bears an electron-donating group (EDG) and the dienophile an electron-withdrawing group (EWG) like the carboxylate in this compound, the major regioisomer results from the alignment of the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO in a way that the atoms with the largest orbital coefficients overlap.
For instance, in the reaction of this compound with a 1-substituted diene (e.g., 1-methoxy-1,3-butadiene), the "ortho" adduct is typically the major product. Conversely, with a 2-substituted diene (e.g., isoprene), the "para" adduct is generally favored.
Stereoselectivity: The Diels-Alder reaction is a stereospecific process where the stereochemistry of the dienophile is retained in the product. libretexts.orgmasterorganicchemistry.com Furthermore, when cyclic dienes react with dienophiles, there is a preference for the formation of the endo product over the exo product. This preference, known as the "endo rule," is attributed to secondary orbital interactions between the π-system of the diene and the electron-withdrawing group of the dienophile in the transition state. libretexts.org
The stereochemical outcome can be further controlled by employing chiral Lewis acids as catalysts. These catalysts can coordinate to the carbonyl oxygen of the ester, enhancing the dienophile's reactivity and creating a chiral environment that favors the formation of one enantiomer over the other.
| Diene | Dienophile | Catalyst | Major Product Regioisomer | Major Product Stereoisomer |
| 1,3-Butadiene (B125203) | This compound | Thermal | N/A | endo (relative to the cyclohexene ring) |
| Isoprene | This compound | Thermal | "Para" | endo |
| 1-Methoxy-1,3-butadiene | This compound | Thermal | "Ortho" | endo |
| Cyclopentadiene | This compound | Chiral Lewis Acid (e.g., Ti-based) | N/A | High enantiomeric excess of the endo product |
This table represents expected outcomes based on established principles of the Diels-Alder reaction with analogous substrates.
Conjugate Addition (Michael Reaction)
This compound is an excellent Michael acceptor, readily undergoing conjugate addition (1,4-addition) with a variety of nucleophiles. organic-chemistry.orgwikipedia.org The electrophilicity of the β-carbon of the double bond is enhanced by the electron-withdrawing nature of the carboxylate group. libretexts.org The choice of nucleophile is crucial in determining the outcome of the reaction, particularly in avoiding 1,2-addition to the carbonyl group.
Regioselectivity: "Soft" nucleophiles, such as enamines, organocuprates (Gilman reagents), and the enolates of dicarbonyl compounds, preferentially attack the β-carbon of the unsaturated system, leading to the 1,4-addition product. libretexts.orgopenstax.org In contrast, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl carbon. Therefore, to achieve regioselective intermolecular addition to the unsaturated ring, soft nucleophiles are typically employed. The reaction with an enolate is specifically known as the Michael reaction. libretexts.org
Stereoselectivity: The conjugate addition creates a new stereocenter at the β-carbon of the original cyclohexene ring. If the nucleophile is also chiral or if a chiral catalyst is used, a second stereocenter can be formed at the α-carbon. The stereochemical outcome of the Michael addition can be controlled through several strategies:
Substrate Control: Existing stereocenters on the cyclohexene ring or the nucleophile can direct the approach of the incoming nucleophile.
Auxiliary Control: A chiral auxiliary attached to the nucleophile or the Michael acceptor can effectively shield one face of the molecule, leading to a diastereoselective addition.
Catalyst Control: Chiral catalysts, such as organocatalysts (e.g., chiral amines or thioureas) or chiral metal complexes, can activate the Michael acceptor and create a chiral environment, leading to an enantioselective reaction. For instance, chiral primary amines can catalyze the addition of ketones to nitroalkenes with high enantioselectivity.
| Nucleophile (Michael Donor) | Michael Acceptor | Catalyst/Conditions | Product Type | Expected Stereoselectivity |
| Diethyl malonate | This compound | NaOEt (catalytic) | 1,5-Dicarbonyl compound | Racemic (unless a chiral base is used) |
| Lithium dimethylcuprate | This compound | Ether, low temperature | β-Alkylated ester | Racemic |
| Cyclohexanone enamine | This compound | Aprotic solvent | γ-Keto ester | Diastereomeric mixture (can be controlled with chiral enamines) |
| Various nucleophiles | This compound | Chiral organocatalyst | β-Functionalized ester | High enantiomeric excess |
This table represents expected outcomes based on established principles of the Michael reaction with analogous substrates.
Stereochemical Investigations of Butyl Cyclohex 1 Ene 1 Carboxylate Systems
Diastereoselectivity in Synthetic Routes
The synthesis of substituted cyclohexenes often relies on methods that can control the relative stereochemistry of the newly formed stereocenters. The Diels-Alder reaction stands out as a powerful and highly stereospecific method for constructing the cyclohexene (B86901) ring. slideshare.netwikipedia.orgmasterorganicchemistry.comiitk.ac.in This [4+2] cycloaddition reaction between a conjugated diene and a dienophile (a substituted alkene) proceeds in a concerted fashion, meaning that the stereochemistry of the reactants is faithfully transferred to the product. masterorganicchemistry.comiitk.ac.in
For the synthesis of a molecule like butyl cyclohex-1-ene-1-carboxylate, a substituted butadiene could react with an acrylate (B77674) dienophile. The substituents on both the diene and the dienophile play a crucial role in directing the stereochemical outcome. The "endo rule" in Diels-Alder reactions often predicts the major diastereomer, where the substituent on the dienophile with a π-system (like the carboxylate group) is oriented towards the developing π-bond of the diene in the transition state. wikipedia.org
In addition to the Diels-Alder reaction, other methods for the diastereoselective synthesis of substituted cyclohexanones, which can be precursors to cyclohexene carboxylates, have been developed. For instance, a cascade inter–intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov These methods often achieve high levels of diastereomeric excess (de), as illustrated in the following table which showcases results from related systems.
| Reactants | Catalyst/Conditions | Product | Diastereomeric Ratio (d.r.) | Reference |
| 1,5-Diol and enolate precursor | Ir(I) complex with (R)-BINAP, KOtBu | trans-Cyclohexane derivative | 91:9 | nih.gov |
| Curcumin and Arylidenemalonate | aq. KOH, TBAB | Highly functionalized cyclohexanone | Complete diastereoselectivity | beilstein-journals.orgnih.gov |
| (S)-alkyl-N-(2-methylbenzoyl)pyroglutamate | Rh/Al2O3 | (1S,2R)-2-methylcyclohexane carboxylic acid | up to 96% de | nih.gov |
This table presents data from analogous systems to illustrate the potential for high diastereoselectivity in the synthesis of substituted cyclohexanes.
Enantioselective Synthesis and Kinetic Resolution Strategies
Achieving enantiocontrol in the synthesis of chiral molecules like this compound is a significant challenge in organic synthesis. Two primary strategies are employed: enantioselective synthesis, where a specific enantiomer is formed preferentially, and kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.org
Enantioselective Synthesis:
The asymmetric Diels-Alder reaction is a prominent method for the enantioselective synthesis of cyclohexene derivatives. acs.org This can be achieved by using a chiral auxiliary, a chiral catalyst, or a chiral dienophile. For example, the synthesis of optically active 3-cyclohexene-1-carboxylic acid has been accomplished through a TiCl4-catalyzed diastereoselective Diels–Alder reaction using a lactic acid ester as a chiral auxiliary. acs.org Similarly, catalytic asymmetric methods, such as the use of chiral iridium(I) complexes in hydrogen borrowing catalysis, have been developed to produce enantioenriched cyclohexanes from 1,5-diols with high enantiomeric ratios (e.r.). nih.gov
Kinetic Resolution:
Kinetic resolution is a powerful tool for separating enantiomers. wikipedia.org Enzymatic methods have proven particularly effective for the kinetic resolution of racemic esters. Carboxylesterases, for instance, can selectively hydrolyze one enantiomer of a racemic ester, yielding an enantioenriched ester and the corresponding chiral carboxylic acid. A bacterial carboxylesterase, CarEst3, has been shown to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate to produce the (S)-enantiomer with high enantiomeric excess (ee). acs.orgresearchgate.net Lipases are another class of enzymes widely used for the kinetic resolution of various esters, including those with a cyclohexene core. almacgroup.com
The following table summarizes findings from kinetic resolution studies on related cyclohexene carboxylate systems.
| Substrate | Biocatalyst | Resolution Method | Product | Enantiomeric Excess (ee) | Reference |
| Racemic methyl 3-cyclohexene-1-carboxylate | Carboxylesterase (CarEst3) | Enantioselective hydrolysis | (S)-methyl 3-cyclohexene-1-carboxylate | >99% | acs.orgresearchgate.net |
| Racemic methyl 3-cyclohexene-1-carboxylate | Carboxylesterase (AcEst1) | Enantioselective hydrolysis | (S)-methyl 3-cyclohexene-1-carboxylate | >99% | researchgate.net |
| (±)-trans-2-Nitrocyclohexanol | Pseudomonas fluorescens lipase (B570770) | Transesterification | (R,R)-trans-2-nitrocyclohexyl acetate | >99% | almacgroup.com |
| (±)-cis-2-Nitrocyclohexanol | Pseudomonas stutzeri lipase | Transesterification | (R,S)-cis-2-nitrocyclohexyl acetate | >99% | almacgroup.com |
This table illustrates the effectiveness of enzymatic kinetic resolution for producing enantiomerically enriched cyclohexene derivatives.
Conformational Dynamics of the Cyclohexene Ring and its Influence on Reactivity
The cyclohexene ring is not planar and exists in a number of interconverting conformations, with the half-chair being the most stable. researchgate.net The substituents on the ring can adopt either pseudo-axial or pseudo-equatorial positions. The conformational preference of a substituent is influenced by steric interactions. For monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable to avoid 1,3-diaxial interactions. libretexts.org
The conformation of the cyclohexene ring and the orientation of its substituents have a profound impact on the molecule's reactivity. spcmc.ac.inslideshare.net Steric effects, arising from the close approach of groups, and stereoelectronic effects, which involve the spatial arrangement of orbitals, both play a role. spcmc.ac.in For instance, the rate of reactions such as esterification and hydrolysis can be significantly different for axial versus equatorial substituents. Generally, equatorial substituents are more reactive than their axial counterparts due to reduced steric hindrance. slideshare.net
Catalytic Systems for Butyl Cyclohex 1 Ene 1 Carboxylate Transformations
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a significant role in the transformations of butyl cyclohex-1-ene-1-carboxylate and related α,β-unsaturated esters. This approach allows for high selectivity and activity under mild reaction conditions.
Palladium complexes are versatile catalysts for a variety of transformations involving α,β-unsaturated esters. nih.govnih.govacs.org These processes often lead to the formation of new carbon-carbon bonds with high levels of control over regioselectivity and stereoselectivity.
One notable transformation is the palladium-catalyzed asymmetric autotandem hydrogenation of α,β-unsaturated lactones, a related class of compounds. chinesechemsoc.org In this process, a single palladium catalyst facilitates the hydrogenation of both the carbon-carbon double bond and the ester group, yielding chiral saturated alcohols. chinesechemsoc.org This dual activity highlights the potential of palladium catalysts to effect complex transformations in a single step. chinesechemsoc.org For instance, the hydrogenation of an α,β-unsaturated lactone using a palladium catalyst can first produce a dihydrocoumarin (B191007) intermediate with high enantioselectivity, which is then further hydrogenated to the corresponding chiral alcohol. chinesechemsoc.org
Palladium catalysis is also instrumental in conjugate addition reactions. For example, the conjugate allylation of α,β-unsaturated N-acylpyrroles using an allylboronic ester is effectively catalyzed by a palladium complex. nih.gov This reaction demonstrates high regioselectivity for 1,4-allylation over 1,2-allylation and is tolerant of various functional groups. nih.gov
Furthermore, palladium catalysts can mediate the γ-arylation of α,β-unsaturated esters. nih.gov This reaction, which involves the coupling of silyl (B83357) ketene (B1206846) acetals with aryl halides, allows for the formation of γ-aryl-α,β-unsaturated products. nih.gov Unlike many similar couplings, this process can proceed efficiently without the need for a fluoride (B91410) additive, instead utilizing zinc chloride. nih.gov
A general intermolecular anti-Michael reductive Heck reaction of α,β-unsaturated esters with organobromides has also been developed using palladium catalysis. acs.orgresearchgate.net This method allows for the efficient reaction of various aryl, heteroaryl, and vinyl bromides with internal conjugated alkenes, providing a pathway to diverse α-arylated 1,6-dicarbonyl frameworks. acs.orgresearchgate.net
Table 1: Examples of Palladium-Catalyzed Reactions of α,β-Unsaturated Esters
| Reaction Type | Catalyst System | Substrate Example | Product Type | Key Features | Reference |
| Asymmetric Autotandem Hydrogenation | Pd(OCOCF3)2 / (R,R)-QuinoxP* | α,β-Unsaturated Lactone | Chiral Saturated Alcohol | High yield and enantioselectivity; single catalyst for two transformations. | chinesechemsoc.org |
| Conjugate Allylation | Palladium complex with bidentate N-heterocyclic carbene | α,β-Unsaturated N-acylpyrrole | 1,4-Allylated Product | High regioselectivity for 1,4-addition. | nih.gov |
| γ-Arylation | Palladium catalyst with ZnCl2 | Silyl ketene acetal (B89532) of methyl-2-hexenoate | γ-Aryl α,β-Unsaturated Ester | Does not require a fluoride additive. | nih.gov |
| anti-Michael Reductive Heck Reaction | Palladium catalyst | α,β-Unsaturated Ester and Organobromide | α-Arylated 1,6-Dicarbonyl Framework | Broad substrate scope including aryl, heteroaryl, and vinyl bromides. | acs.orgresearchgate.net |
Acid and base catalysis are fundamental to the synthesis and modification of esters, including this compound. The Fischer esterification, a classic acid-catalyzed reaction, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This equilibrium reaction is typically driven towards the ester product by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org
Base-catalyzed reactions are also employed for the transformation of α,β-unsaturated esters. acs.org For instance, the dimerization of β-alkyl-substituted acrylates can be achieved under basic conditions. acs.org These reactions proceed via conjugate addition mechanisms, where a nucleophile attacks the β-carbon of the unsaturated ester. wikipedia.org
The synthesis of this compound itself can be achieved through the esterification of cyclohex-1-ene-1-carboxylic acid with butanol, a reaction that can be catalyzed by acids. google.com Similarly, transesterification reactions, where the butyl group is exchanged with another alcohol, can also be facilitated by either acid or base catalysts. google.com
Table 2: Acid and Base-Catalyzed Reactions for Ester Synthesis and Modification
| Reaction Type | Catalyst Type | Reactants | Product | Key Features | Reference |
| Fischer Esterification | Acid (e.g., H2SO4, TsOH) | Carboxylic Acid + Alcohol | Ester + Water | Equilibrium reaction; driven by excess alcohol or water removal. | masterorganicchemistry.commasterorganicchemistry.com |
| Dimerization | Base | β-Alkyl-Substituted Acrylate (B77674) | Dimerized Ester | Proceeds via conjugate addition. | acs.org |
| Esterification | Acid | Cyclohex-1-ene-1-carboxylic acid + Butanol | This compound | Direct synthesis of the target compound. | google.com |
| Transesterification | Acid or Base | Ester + Alcohol | New Ester + Original Alcohol | Exchange of the alcohol moiety of the ester. | google.com |
Heterogeneous Catalysis for Sustainable Synthetic Routes
Heterogeneous catalysis offers significant advantages for sustainable chemical synthesis, including ease of catalyst separation and recycling. For the production of cycloaliphatic esters like this compound, heterogeneous catalysts can provide environmentally benign alternatives to traditional homogeneous systems. rsc.orgrsc.org
The synthesis of unsaturated cycloaliphatic esters can be achieved through the cycloaddition of dienes with acrylates, a reaction that can be facilitated by heterogeneous catalysts. google.com These catalysts can promote the desired Diels-Alder reaction while minimizing side reactions.
In the context of cyclohexene (B86901) oxidation, a related transformation, nanoparticulate perovskite catalysts such as LaCoO3 have shown high activity and selectivity. rsc.org When using tert-butyl hydroperoxide (TBHP) as an oxidant, these catalysts can achieve high initial activity and allylic selectivity. rsc.org For aerobic oxidation using O2, LaCoO3 has been identified as an optimal catalyst, demonstrating good reusability due to its stable particle size and structure. rsc.org Similarly, TiZrCo catalysts have been shown to be effective for the aerobic oxidation of cyclohexene, yielding 2-cyclohexen-1-one (B156087) with high selectivity and conversion. mdpi.com The surface CoO and Co3O4 species are believed to be the active sites in this catalytic system. mdpi.com
The principles of green chemistry encourage the use of recyclable and selective catalysts. mdpi.com Heterogeneous catalysts align well with these principles by reducing waste and energy consumption associated with catalyst separation. rsc.org The development of sustainable routes to cycloaliphatic compounds is an active area of research, with a focus on utilizing renewable feedstocks and environmentally friendly catalytic processes. rsc.orgrsc.org
Table 3: Heterogeneous Catalysts for Related Cycloaliphatic Transformations
| Reaction Type | Catalyst | Oxidant/Reactants | Key Product(s) | Sustainability Aspects | Reference |
| Cyclohexene Oxidation | LaCoO3 nanoparticles | O2 | 2-Cyclohexen-1-one | Reusable catalyst, use of O2 as a green oxidant. | rsc.org |
| Cyclohexene Oxidation | LaCo1−xFexO3 nanoparticles | tert-Butyl hydroperoxide (TBHP) | Allylic oxidation products | High initial activity and selectivity. | rsc.org |
| Aerobic Cyclohexene Oxidation | TiZrCo catalysts | O2 | 2-Cyclohexen-1-one | High conversion and selectivity, stable catalyst. | mdpi.com |
| Cycloaddition | Not specified | Diene + Acrylate | Unsaturated cycloaliphatic ester | Potential for direct, atom-economical synthesis. | google.com |
Biocatalysis and Enzyme-Mediated Reactions
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to the synthesis and modification of compounds like this compound. rsc.org Enzymes operate under mild conditions of temperature and pH, often in aqueous media, which reduces energy consumption and the use of hazardous organic solvents. rsc.org
The synthesis of esters can be efficiently catalyzed by lipases. mdpi.com For example, lipase-catalyzed esterification of various phenolic acids with alcohols has been demonstrated, achieving high conversion rates. mdpi.com Similarly, transesterification reactions can be performed using enzymes. mdpi.com These biocatalytic methods are highly chemoselective, often avoiding the need for protecting groups and reducing the formation of byproducts. rsc.org
In the context of α,β-unsaturated esters, enzymes can catalyze additions to the double bond with high stereoselectivity. libretexts.orglibretexts.org For instance, the addition of thiols to α,β-unsaturated carbonyl compounds, a reaction relevant to the modification of this compound, can be mediated by thiol-containing enzymes. nih.gov Computational studies have shown that such additions are often base-catalyzed within the enzyme's active site. nih.gov
The metabolism of related cycloalkene carboxylates has been studied in microorganisms. For example, "Syntrophus aciditrophicus" can metabolize cyclohex-1-ene carboxylate. nih.gov Cell extracts of this organism contain enzymes such as cyclohex-1-ene carboxyl-CoA hydratase, which catalyzes the addition of water across the double bond. nih.gov This highlights the potential for enzymatic pathways to functionalize the cyclohexene ring of this compound.
Table 4: Examples of Biocatalytic Reactions Relevant to this compound
| Reaction Type | Enzyme/Organism | Substrate Example | Product Type | Key Features | Reference |
| Esterification | Lipase (B570770) (e.g., from Yarrowia lipolytica) | 3-Phenylpropanoic acid + Ethanol | Ethyl 3-phenylpropanoate | High conversion under mild conditions. | mdpi.com |
| Hydration | Cyclohex-1-ene carboxyl-CoA hydratase (from "Syntrophus aciditrophicus") | Cyclohex-1-ene carboxyl-CoA | 2-Hydroxycyclohexane carboxyl-CoA | Stereospecific addition of water. | nih.gov |
| Thiol Addition | Thiol-containing enzymes | α,β-Unsaturated ester | Thiol-adduct | Potential for covalent modification. | nih.gov |
Photoredox Catalysis and Light-Induced Reactivity
Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions using visible light as a sustainable energy source. rsc.org This approach often involves the generation of radical intermediates, which can participate in a variety of bond-forming reactions. acs.org
For α,β-unsaturated esters, photoenolization can lead to contra-thermodynamic isomerization. acs.orgnih.gov Irradiation of an α,β-unsaturated ester can induce a researchgate.netacs.org-hydride shift, forming a transient photoketene hemiacetal. acs.orgnih.gov This intermediate can then be protonated to yield an α-branched β,γ-alkenyl ester, representing a formal deconjugation of the double bond. acs.orgnih.gov This process can be rendered enantioselective through the use of a chiral proton shuttle catalyst. acs.org
Visible-light photoredox catalysis has also been employed for the dehydrogenative synthesis of allylic carboxylates from styrenes, a related class of unsaturated compounds. acs.orgresearchgate.net A dual catalytic system, combining a visible-light photoredox catalyst with a cobalt complex, can achieve the chemo- and regioselective allylic functionalization of styryl derivatives with carboxylic acids. acs.orgresearchgate.net This method proceeds without the need for a stoichiometric oxidant and can be applied to both intermolecular and intramolecular reactions. acs.orgresearchgate.net
The activation of α,β-unsaturated carbonyl compounds can be achieved through the use of Lewis or Brønsted acids, which cause a bathochromic shift in their UV/Vis absorption. nih.gov This allows for selective photoexcitation of the activated species, enabling photochemical reactions at longer wavelengths. nih.gov
Table 5: Photoredox and Light-Induced Reactions of Unsaturated Esters
| Reaction Type | Catalytic System / Conditions | Substrate Example | Product Type | Key Features | Reference |
| Positional Isomerization | UV light, Chiral Phosphoric Acid | α,β-Unsaturated Ester | α-Tertiary β,γ-Alkenyl Ester | Contra-thermodynamic isomerization, enantioselective. | acs.orgnih.gov |
| Dehydrogenative Allylic Carboxylation | Visible light, Acridinium photoredox catalyst, Cobalt complex | 1-Aryl-cyclohexene + Carboxylic Acid | Allylic Carboxylate | Stoichiometric oxidant-free, high regioselectivity. | acs.orgresearchgate.net |
| β-Selective Acylation | Visible light/sunlight, Copper photoredox catalyst | Alkene + Acylating agent | α,β-Unsaturated Ketone | Utilizes sustainable energy, proceeds via a radical pathway. | rsc.org |
| Chromophore Activation | Lewis or Brønsted Acids | α,β-Unsaturated Ester | Activated Ester | Bathochromic shift allows for selective photoexcitation. | nih.gov |
Theoretical and Computational Studies on Butyl Cyclohex 1 Ene 1 Carboxylate
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating the mechanisms of organic reactions. acs.orgreddit.com By calculating the electronic structure of the reactants, products, and any intermediates and transition states, DFT can map out the entire potential energy surface of a reaction. This allows chemists to understand the step-by-step process through which a reaction occurs. reddit.comlibretexts.org
For a molecule like Butyl cyclohex-1-ene-1-carboxylate, DFT can be used to study various reactions, such as electrophilic additions to the carbon-carbon double bond or nucleophilic attacks at the carbonyl carbon. The process involves:
Geometry Optimization: Finding the lowest energy structure for all species involved in the reaction.
Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate, which represents the energy barrier for the reaction. Common methods involve functionals like B3LYP or PBE0 and basis sets such as 6-31G(d,p) or larger. acs.orgacs.org
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species. acs.org
For instance, the mechanism of a hypothetical electrophilic addition of HBr across the double bond of this compound can be investigated. DFT calculations would predict the formation of a carbocation intermediate and determine the activation energies for its formation and subsequent reaction with the bromide ion.
Table 1: Illustrative DFT-Calculated Energies for a Hypothetical Reaction Pathway This table presents hypothetical data to illustrate typical results from DFT calculations for a reaction involving an alkyl cyclohexenoate.
| Species | Relative Energy (kcal/mol) |
| Reactants (Ester + HBr) | 0.0 |
| Transition State 1 (H addition) | +15.2 |
| Carbocation Intermediate | +5.8 |
| Transition State 2 (Br- addition) | +7.1 |
| Product | -12.5 |
Quantum Chemical Calculations for Stability and Reactivity Prediction
Quantum chemical calculations are instrumental in predicting the relative stability of different molecular structures and forecasting their reactivity. For this compound, this includes analyzing its conformational isomers and its inherent electronic properties.
The cyclohexene (B86901) ring exists in several conformations, such as the half-chair and the twist-boat. youtube.com DFT calculations can determine the relative energies of these conformers, identifying the most stable arrangement, which is typically the half-chair conformation for a cyclohexene ring. libretexts.org The position of the bulky butyl carboxylate group (axial vs. equatorial-like) also significantly influences stability, with calculations generally showing a preference for the sterically less hindered equatorial position. reddit.com
Reactivity can be predicted using global reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comnih.gov
HOMO-LUMO Energy Gap (ΔE): A smaller gap indicates higher reactivity, as it requires less energy to excite an electron to a higher energy state. nih.gov
Chemical Hardness (η): This is a measure of the molecule's resistance to a change in its electron distribution. Harder molecules (larger η) are less reactive.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.
Table 2: Representative Global Reactivity Descriptors Calculated via DFT This table shows plausible calculated values for this compound, based on typical values for α,β-unsaturated esters.
| Descriptor | Value (eV) | Interpretation |
| EHOMO | -6.85 | Energy of the highest occupied molecular orbital |
| ELUMO | -0.95 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 5.90 | Indicates moderate kinetic stability |
| Chemical Hardness (η) | 2.95 | Reflects resistance to change |
| Electrophilicity Index (ω) | 2.26 | Classifies it as a moderate electrophile |
Molecular Orbital Theory and Conceptual DFT in Reactivity Analysis
Molecular Orbital (MO) theory provides the fundamental framework for understanding chemical bonding and reactivity. youtube.com When combined with DFT, it evolves into Conceptual DFT, which uses descriptors to rationalize and predict chemical behavior without necessarily modeling the full reaction pathway. youtube.com
The most crucial orbitals for reactivity are the FMOs. youtube.com For this compound:
HOMO: This orbital is typically localized over the carbon-carbon double bond (the π-system), indicating this is the most nucleophilic site and the most likely to be attacked by electrophiles.
LUMO: The lowest unoccupied orbital is generally centered on the carbonyl carbon and the α,β-unsaturated system, highlighting the molecule's electrophilic character at these positions, which are susceptible to attack by nucleophiles.
Conceptual DFT extends this analysis with local reactivity descriptors, such as the Fukui function (f(r)) . The Fukui function predicts which atoms within a molecule are most susceptible to a specific type of attack. wikipedia.orgscm.com
f+(r) predicts sites for nucleophilic attack.
f-(r) predicts sites for electrophilic attack.
f0(r) predicts sites for radical attack.
Calculations for an α,β-unsaturated ester like this compound would show a high f- value on the C=C double bond and high f+ values on the β-carbon and the carbonyl carbon, quantitatively confirming the predictions from simple resonance theory. faccts.de
Table 3: Illustrative Condensed Fukui Function Values (f+) for Nucleophilic Attack This table presents hypothetical but representative values for key atoms in this compound.
| Atom | Condensed Fukui Value (f+) | Reactivity Prediction |
| C1 (Carbonyl C) | 0.25 | High susceptibility to attack |
| C2 (α-carbon) | 0.08 | Low susceptibility to attack |
| C3 (β-carbon) | 0.22 | High susceptibility to attack |
| O (Carbonyl O) | 0.12 | Moderate susceptibility |
Computational Approaches to Stereochemical Outcome Prediction
Many chemical reactions can produce multiple stereoisomers. Computational chemistry is a powerful tool for predicting which stereoisomer will be the major product by calculating the activation energies of the competing transition states. A lower energy barrier corresponds to a faster reaction rate and, therefore, the kinetically favored product. nih.gov
The formation of the cyclohexene ring in this compound could occur via a Diels-Alder reaction between a suitable diene and butyl acrylate (B77674). wikipedia.org This reaction can lead to endo and exo products. Computational models can accurately predict the stereochemical outcome by comparing the energies of the endo and exo transition states. The preference for the endo product in many Diels-Alder reactions, known as the Alder endo rule, is often explained by stabilizing secondary orbital interactions that can be quantified computationally. wikipedia.org
Similarly, for reactions on the existing ring, such as hydrogenation or epoxidation, computational methods can predict whether the attack will occur from the same face (syn-addition) or the opposite face (anti-addition) as an existing substituent. These predictions are based on the steric hindrance and electronic factors present in the respective transition state structures.
Table 4: Example of Calculated Energy Barriers for Competing Stereochemical Pathways This table illustrates how DFT calculations can predict the stereochemical outcome of a hypothetical Diels-Alder reaction forming a precursor to the title compound.
| Transition State Pathway | Relative Activation Energy (kcal/mol) | Predicted Outcome |
| Endo Pathway | 18.5 | Favored |
| Exo Pathway | 20.7 | Disfavored |
Advanced Spectroscopic and Chromatographic Techniques for Characterization and Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of butyl cyclohex-1-ene-1-carboxylate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides a detailed map of the molecular framework.
¹H NMR spectra reveal the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the vinylic proton on the cyclohexene (B86901) ring, the protons of the butyl ester group, and the methylene (B1212753) protons of the cyclohexene ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are used to assign each proton to its specific position in the molecule.
Advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) provide further structural insights. NOESY experiments identify protons that are close to each other in space, which helps to define the molecule's stereochemistry and conformation. HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds, aiding in the assignment of quaternary carbons and confirming the connectivity of the ester group to the cyclohexene ring. For instance, an HMBC correlation would be expected between the protons of the butyl group's oxygen-adjacent methylene group and the carbonyl carbon of the carboxylate.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In a typical MS experiment, the molecule is ionized and then separated based on its mass-to-charge ratio (m/z).
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique suitable for the analysis of relatively non-polar compounds like this compound. APCI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, which allows for the accurate determination of the molecular weight.
Furthermore, by inducing fragmentation of the parent ion, MS provides valuable information about the molecule's structure. The fragmentation pattern of this compound would likely involve the loss of the butyl group and cleavage of the cyclohexene ring, yielding characteristic fragment ions. Analyzing these fragments helps to confirm the presence of the butyl ester and the cyclohexene core.
Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The FT-IR spectrum arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's chemical bonds.
The key characteristic absorption bands in the FT-IR spectrum of this compound would include:
A strong absorption band around 1700-1725 cm⁻¹, which is indicative of the C=O stretching vibration of the ester carbonyl group.
A band in the region of 1640-1680 cm⁻¹ corresponding to the C=C stretching vibration of the cyclohexene ring.
C-H stretching vibrations for the sp² and sp³ hybridized carbons in the region of 2850-3100 cm⁻¹.
C-O stretching vibrations for the ester linkage in the 1000-1300 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the conjugated system formed by the double bond of the cyclohexene ring and the carbonyl group of the ester results in characteristic UV absorption.
The molecule would be expected to exhibit a π → π* transition, which would appear as a strong absorption band in the UV region. The position of this absorption maximum (λmax) is sensitive to the extent of conjugation and the solvent used for the analysis.
Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis
Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for assessing the purity of this compound and for analyzing it within complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first separated from other components in a mixture based on its boiling point and polarity as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is identified based on its mass spectrum and fragmentation pattern. This technique is invaluable for determining the purity of a sample and for identifying and quantifying this compound in various matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative for less volatile compounds or for analyses where derivatization is not desirable. In LC-MS, separation is achieved based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. The eluting compound is then detected by the mass spectrometer. LC-MS is particularly useful for analyzing reaction mixtures during the synthesis of this compound. escholarship.org
Applications of Butyl Cyclohex 1 Ene 1 Carboxylate As a Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Diverse Fine Chemicals
There is no direct evidence in the reviewed literature of Butyl cyclohex-1-ene-1-carboxylate being used as a precursor for the synthesis of diverse fine chemicals. In principle, the α,β-unsaturated ester moiety of this compound could be susceptible to various transformations. For instance, conjugate addition reactions with nucleophiles could introduce functionality at the 2-position of the cyclohexyl ring. The ester could also be hydrolyzed to the corresponding carboxylic acid or reduced to the allylic alcohol, which are versatile intermediates in organic synthesis. However, specific examples of these transformations for This compound are not documented.
Intermediate for Carbocyclic and Heterocyclic Frameworks
The potential of This compound as an intermediate for constructing carbocyclic and heterocyclic frameworks can be hypothesized based on the reactivity of similar α,β-unsaturated esters.
Carbocyclic Frameworks: Diels-Alder reactions are a common strategy for forming six-membered rings. While the electron-rich double bond of This compound might not be a typical dienophile for standard electron-rich dienes, it could potentially react with electron-deficient dienes in an inverse-electron-demand Diels-Alder reaction. Furthermore, tandem reactions involving the double bond and the ester group could lead to the formation of bicyclic systems.
Heterocyclic Frameworks: The synthesis of heterocyclic compounds could potentially be achieved through various reactions. For example, a 1,3-dipolar cycloaddition with a nitrile oxide or an azide (B81097) could yield isoxazoline (B3343090) or triazoline rings, respectively. Reaction with hydrazine (B178648) derivatives could lead to the formation of pyrazolidine (B1218672) structures. It is important to reiterate that these are postulated reaction pathways based on general organic chemistry principles, and no specific literature examples for This compound have been found.
Utility in the Total Synthesis of Natural Products and Bioactive Molecules
A comprehensive search of the literature did not yield any instances of This compound being utilized in the total synthesis of natural products or bioactive molecules. The structural motif of a 1-substituted cyclohexene (B86901) is present in numerous natural products, but the specific butyl carboxylate functionality at the 1-position does not appear to be a common starting point or key intermediate in published synthetic routes.
The related compound, Cyclohex-3-ene-1-carboxylic acid , has been used as a starting material in synthetic sequences. For example, through a Curtius rearrangement, it can be converted to the corresponding isocyanate and subsequently to various carbamates, which serve as building blocks for more complex molecules. However, this does not directly translate to the utility of its butyl ester isomer with a double bond at the 1-position.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Butyl cyclohex-1-ene-1-carboxylate, and how can its purity be validated?
- Methodology :
- Synthesis : Utilize esterification reactions between cyclohex-1-ene-1-carboxylic acid and butanol, employing acid catalysts (e.g., sulfuric acid) under reflux conditions. Optimize molar ratios and reaction time to maximize yield .
- Characterization : Confirm structure via H/C NMR spectroscopy (e.g., ester carbonyl signals at ~165-175 ppm) and mass spectrometry (MS) for molecular ion verification. Purity can be assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Techniques :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length and angle measurements .
- Spectroscopy : Combine NMR (for functional group identification) and infrared (IR) spectroscopy (e.g., C=O stretch at ~1700 cm) to cross-validate structural features .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Guidelines :
- Use fume hoods to avoid inhalation; wear nitrile gloves and safety goggles. In case of skin contact, wash thoroughly with soap and water. Store in a cool, dry place away from oxidizing agents. Refer to analogous safety data for methyl derivatives (e.g., CAS 18448-47-0) for emergency procedures .
Advanced Research Questions
Q. How can computational methods reconcile contradictions between experimental reactivity data and theoretical predictions for this compound?
- Approach :
- Perform density functional theory (DFT) calculations to model reaction pathways (e.g., electrophilic additions). Compare computed activation energies with experimental kinetic data. Use molecular docking simulations to predict binding affinities in enzymatic systems, cross-referencing with in vitro assays .
- Address discrepancies by refining computational parameters (e.g., solvent effects, basis sets) or revisiting experimental conditions (e.g., pH, temperature) .
Q. What strategies are effective for investigating the compound’s role in microbial biodegradation pathways?
- Experimental Design :
- Anaerobic metabolism studies : Incubate this compound with Rhodopseudomonas palustris or Syntrophus aciditrophicus under controlled redox conditions. Monitor metabolite production (e.g., cyclohexane carboxylate) via LC-MS and track gene expression of benzoyl-CoA reductase using qPCR .
- Isotope labeling : Use C-labeled substrates to trace carbon flow and validate proposed degradation intermediates .
Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?
- Optimization Framework :
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, Ru complexes) for hydrogenation or cross-coupling reactions.
- Solvent effects : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to balance reaction rate and selectivity.
- In situ monitoring : Use real-time FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Data Analysis and Reporting Standards
Q. What are best practices for documenting the synthesis and characterization of this compound in academic publications?
- Reporting Guidelines :
- Experimental section : Provide detailed synthetic procedures (molar ratios, reaction times, purification methods) and spectroscopic data (NMR shifts, MS peaks). For new compounds, include elemental analysis and high-resolution MS .
- Supporting information : Deposit raw spectral data (e.g., .cif files for crystallography) in public repositories and cite them using persistent identifiers (DOIs) .
Q. How should researchers address variability in catalytic efficiency data across studies involving this compound?
- Resolution Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
